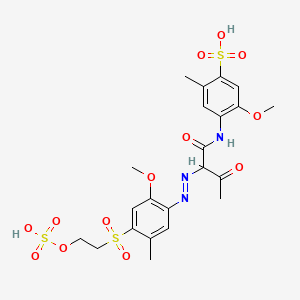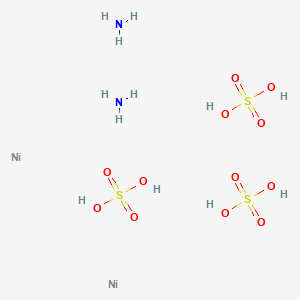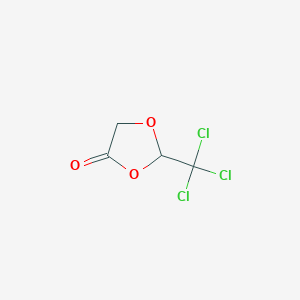
2-(Trichloromethyl)-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-1,3-dioxolan-4-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3-dioxolan-4-one typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method includes the use of trichloromethyl ketone and ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dioxolanone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trichloromethyl group while achieving efficient ring closure.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted dioxolanones.
Substitution: Halogenated dioxolanones.
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity or the alteration of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Shares the trichloromethyl group but differs in the ring structure and functional groups.
Trichloromethyl ketones: Similar in containing the trichloromethyl group but lack the dioxolanone ring.
Propiedades
Número CAS |
18836-91-4 |
|---|---|
Fórmula molecular |
C4H3Cl3O3 |
Peso molecular |
205.42 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)3-9-1-2(8)10-3/h3H,1H2 |
Clave InChI |
YXGLVWCEBKTWEO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)



![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
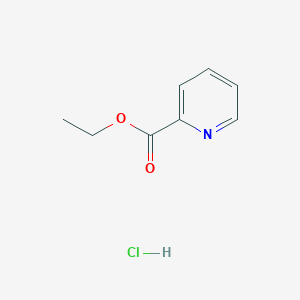
![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
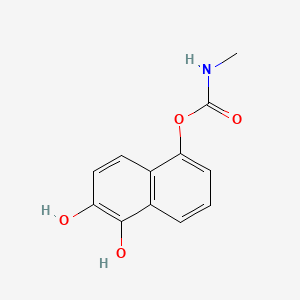
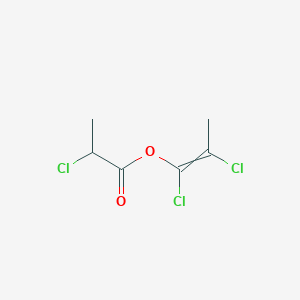
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


